3-Bromo-5-(4-chlorophenyl)pyridine
Overview
Description
3-Bromo-5-(4-chlorophenyl)pyridine is an organic compound with the molecular formula C11H7BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 4-chlorophenyl group at the fifth position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals .
Mode of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus have clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the activity and stability of similar organic compounds .
This highlights the importance of continued research into the properties and effects of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-chlorophenyl)pyridine typically involves the bromination of 5-(4-chlorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate or palladium chloride, along with bases like potassium carbonate or cesium carbonate, are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-5-(4-chlorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including potential drugs for treating diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-phenylpyridine: Similar structure but lacks the chlorine atom on the phenyl ring.
5-(4-Chlorophenyl)pyridine: Similar structure but lacks the bromine atom on the pyridine ring.
3-Chloro-5-(4-bromophenyl)pyridine: Similar structure but with the positions of bromine and chlorine atoms swapped.
Uniqueness: 3-Bromo-5-(4-chlorophenyl)pyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound in various synthetic and research applications.
Biological Activity
3-Bromo-5-(4-chlorophenyl)pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Formula : C11H8BrClN
Molecular Weight : 276.55 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-468 (Breast) | 1.2 | |
SK-MEL-5 (Melanoma) | 0.9 | |
HCT-116 (Colon) | 1.5 |
The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against these cancer types.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that it possesses moderate activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
The compound's mechanism against bacteria may involve disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Study on Anticancer Activity
In a recent study, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their anticancer efficacy against a panel of cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index favorable for drug development .
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several halogenated pyridines, including this compound. Results indicated that while the compound displayed significant antimicrobial properties, its effectiveness varied with different bacterial strains, highlighting the need for further optimization in drug formulation .
Properties
IUPAC Name |
3-bromo-5-(4-chlorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWKYJZFNCMOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651765 | |
Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-22-4 | |
Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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